An In-Depth Technical Guide to 3-Methyladipic Acid: Chemical Structure, Properties, and Analysis
An In-Depth Technical Guide to 3-Methyladipic Acid: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyladipic acid, also known as 3-methylhexanedioic acid, is a dicarboxylic acid that plays a significant role as a human urinary metabolite.[1] Its presence and concentration in biological fluids are of particular interest in the study of certain metabolic disorders, most notably Adult Refsum Disease (ARD). This technical guide provides a comprehensive overview of the chemical structure, properties, biological relevance, and detailed methodologies for the synthesis and analysis of 3-methyladipic acid.
Chemical Structure and Identifiers
3-Methyladipic acid is structurally a derivative of adipic acid with a methyl group substitution at the third carbon position.[1]
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IUPAC Name: 3-methylhexanedioic acid[1]
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CAS Number: 3058-01-3[1]
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Molecular Formula: C₇H₁₂O₄[1]
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SMILES: CC(CCC(=O)O)CC(=O)O[1]
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InChI: InChI=1S/C7H12O4/c1-5(4-7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,8,9)(H,10,11)[1]
Physicochemical Properties
A summary of the key physicochemical properties of 3-methyladipic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 160.17 g/mol | [1] |
| Melting Point | 100-102 °C | [2][3] |
| Boiling Point | 230 °C at 30 mmHg | [2][3] |
| Water Solubility | 16.8 g/L | [4] |
| pKa (Strongest Acidic) | 4.04 | [4] |
| Appearance | White crystalline solid | [5] |
Solubility in Organic Solvents:
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DMF: 14 mg/mL
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DMSO: 12 mg/mL
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Ethanol: 5 mg/mL
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PBS (pH 7.2): 5 mg/mL
Biological Role and Signaling Pathways
3-Methyladipic acid is primarily known as a metabolite in the catabolism of phytanic acid. In individuals with Adult Refsum Disease (ARD), the primary α-oxidation pathway for phytanic acid degradation is deficient. Consequently, an alternative ω-oxidation pathway becomes the main route for its metabolism, leading to the formation and subsequent excretion of 3-methyladipic acid in the urine.[4][6] Therefore, urinary levels of 3-methyladipic acid can serve as a biomarker for monitoring the ω-oxidation of phytanic acid in patients with ARD.[6]
Below is a diagram illustrating the metabolic pathway of phytanic acid, highlighting the formation of 3-methyladipic acid in the context of Refsum Disease.
Experimental Protocols
Synthesis of 3-Methyladipic Acid
A detailed experimental protocol for the synthesis of 3-methyladipic acid has been described in The Journal of Organic Chemistry, 1975, 40 (10), pp 1488–1490. The synthesis involves the oxidation of 3-methylcyclohexanol (B165635).
Materials:
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3-Methylcyclohexanol
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Ruthenium tetroxide (RuO₄)
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Carbon tetrachloride (CCl₄)
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Acetonitrile (CH₃CN)
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Water (H₂O)
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Sodium periodate (B1199274) (NaIO₄)
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Diethyl ether
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Sodium bicarbonate (NaHCO₃) solution
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Hydrochloric acid (HCl)
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Magnesium sulfate (B86663) (MgSO₄)
Procedure:
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A solution of 3-methylcyclohexanol in a mixture of carbon tetrachloride, acetonitrile, and water is prepared in a reaction flask equipped with a magnetic stirrer and maintained at a controlled temperature.
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A catalytic amount of ruthenium tetroxide is added to the solution.
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Sodium periodate is added portion-wise to the stirred solution over a period of time to regenerate the ruthenium tetroxide.
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The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion of the reaction, the mixture is cooled and the excess oxidant is quenched.
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The reaction mixture is then partitioned between diethyl ether and water.
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The aqueous layer is separated and acidified with hydrochloric acid.
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The acidified aqueous layer is extracted multiple times with diethyl ether.
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The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-methyladipic acid.
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The crude product can be further purified by recrystallization from a suitable solvent system.
Analysis of 3-Methyladipic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a general procedure for the quantitative analysis of 3-methyladipic acid in urine samples. This method typically requires derivatization to increase the volatility of the analyte for GC analysis.
Materials and Reagents:
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Urine sample
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Internal standard (e.g., a stable isotope-labeled version of 3-methyladipic acid or a structurally similar dicarboxylic acid)
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Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
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Pyridine
Procedure:
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Sample Preparation:
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Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
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Take a specific volume of urine (e.g., 1 mL) and add the internal standard.
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Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.
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Perform liquid-liquid extraction by adding a water-immiscible organic solvent like ethyl acetate. Vortex vigorously and centrifuge to separate the layers.
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Carefully collect the organic (upper) layer. Repeat the extraction process on the aqueous layer to ensure complete recovery.
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Combine the organic extracts and dry them over anhydrous sodium sulfate.
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Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Derivatization:
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To the dried extract, add the derivatization agent (e.g., 100 µL of BSTFA + 1% TMCS) and a catalyst such as pyridine.
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Seal the reaction vial and heat at a specific temperature (e.g., 70-80 °C) for a defined period (e.g., 30-60 minutes) to facilitate the formation of the trimethylsilyl (B98337) (TMS) derivative of 3-methyladipic acid.
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After cooling to room temperature, the sample is ready for GC-MS analysis.
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GC-MS Analysis:
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Gas Chromatograph (GC) Conditions:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Injector Temperature: Typically around 250-280 °C.
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Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate.
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Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification. In SIM mode, specific ions characteristic of the 3-methyladipic acid TMS derivative are monitored to enhance sensitivity and selectivity.
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The following diagram illustrates the general workflow for the GC-MS analysis of 3-methyladipic acid in urine.
References
- 1. (R)-3-METHYLHEXANEDIOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. (+-)-3-Methyladipic acid | C7H12O4 | CID 12292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+)-3-METHYLHEXANEDIOIC ACID | 623-82-5 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-methyladipic acid - Wikidata [wikidata.org]
- 6. 3-Methylhexanedioic acid-Molbase [molbase.com]
